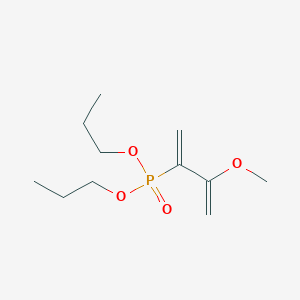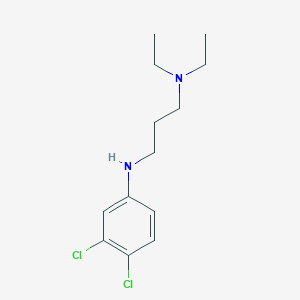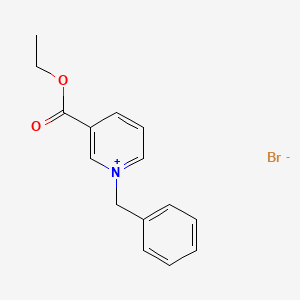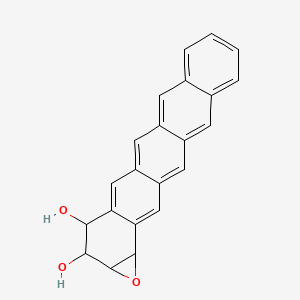
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a propanone group
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves multiple steps, typically starting with the formation of the thiazole ring. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylthio Group: This step involves the addition of a methylthio group to the thiazole ring, often using methylthiolating agents.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Formation of the Propanone Group: The final step involves the addition of the propanone group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA: Modulating gene expression and affecting cellular functions.
Disrupting Cell Membranes: Leading to cell death or altered cellular activities.
Comparación Con Compuestos Similares
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-morpholinyl)-1-propanone hydrochloride can be compared with similar compounds such as:
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-piperidinyl)-1-propanone hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-pyrrolidinyl)-1-propanone hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.
1-(4-Methyl-2-(methylthio)-5-thiazolyl)-3-(4-azepanyl)-1-propanone hydrochloride: Features an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 75449-07-9 | |
Fórmula molecular |
C12H19ClN2O2S2 |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H18N2O2S2.ClH/c1-9-11(18-12(13-9)17-2)10(15)3-4-14-5-7-16-8-6-14;/h3-8H2,1-2H3;1H |
Clave InChI |
XMVUYVHABBEELC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SC)C(=O)CCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/no-structure.png)

![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)



